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molecular formula C16H12F6N4O2 B023806 1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione CAS No. 764667-65-4

1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione

Cat. No. B023806
M. Wt: 406.28 g/mol
InChI Key: QAEDTLFWHIEVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476437B2

Procedure details

In a 500 mL round bottom flask THF (50 mL) and methanol (100 mL) were taken. To the solution sodium salt of 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (2.0 g) was added. It was cooled to −78 to 70° C. in a dry-ice bath. Then NaBH4 (0.7 g) was added in small lots in 10-15 min. It was stirred at −78 to 70° C. for 3-4 h. Reaction mixture was poured into aq. saturated NH4Cl solution at 0-5° C. Product was extracted with ethyl acetate. Organic layer was collected and dried over anhydrous sodium sulfate. Solvent was evaporated at reduced pressure to obtain the product. (Wt.-2.0 g, % Y-100%, % Purity by HPLC-95.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[O:2]=[C:3]([N:17]1[CH2:22][CH2:21][N:20]2[C:23]([C:26]([F:29])([F:28])[F:27])=[N:24][N:25]=[C:19]2[CH2:18]1)[CH2:4][C:5](=[O:16])[CH2:6][C:7]1[CH:12]=[C:11]([F:13])[C:10]([F:14])=[CH:9][C:8]=1[F:15].[BH4-].[Na+].[NH4+].[Cl-]>CO.C1COCC1>[OH:16][CH:5]([CH2:6][C:7]1[CH:12]=[C:11]([F:13])[C:10]([F:14])=[CH:9][C:8]=1[F:15])[CH2:4][C:3]([N:17]1[CH2:22][CH2:21][N:20]2[C:23]([C:26]([F:29])([F:28])[F:27])=[N:24][N:25]=[C:19]2[CH2:18]1)=[O:2] |f:2.3,4.5,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
2 g
Type
reactant
Smiles
O=C(CC(CC1=C(C=C(C(=C1)F)F)F)=O)N1CC=2N(CC1)C(=NN2)C(F)(F)F
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-4 (± 74) °C
Stirring
Type
CUSTOM
Details
It was stirred at −78 to 70° C. for 3-4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
Product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the product

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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